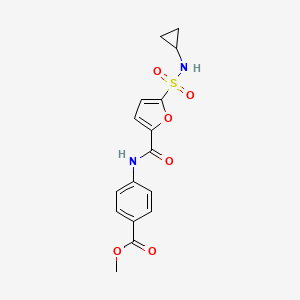

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

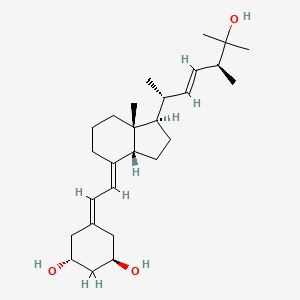

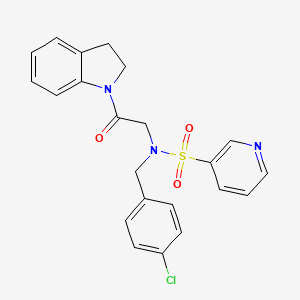

“N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzodiazoles . It is a heterocyclic compound with a benzene ring fused to a diazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of “N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR and HRMS . The compound crystallizes in a triclinic crystal system with space group P-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine” include a molecular weight of 223.28 . The compound is a powder at room temperature . The melting point is reported to be between 148-150°C .Applications De Recherche Scientifique

Antibacterial Agents

N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine: has been explored for its potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to the death of the bacteria. This application is particularly relevant in the fight against antibiotic-resistant strains of bacteria .

Antifungal Applications

The benzodiazole moiety is known for its antifungal properties. As such, derivatives like N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine can be synthesized and tested against various fungal pathogens, potentially leading to new treatments for fungal infections .

Anticancer Research

Compounds containing the benzodiazole structure have been studied for their anticancer propertiesN-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine could be used to design novel chemotherapeutic agents that target specific cancer cells without harming healthy cells .

Development of Diagnostic Agents

The unique chemical structure of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine may allow it to be used as a diagnostic agent. It could be tagged with a radioactive isotope or a fluorescent marker and used to visualize certain types of cells or tissues in medical imaging .

Agricultural Chemicals

In agriculture, N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine could serve as a precursor for the synthesis of pesticides or herbicides. Its ability to interfere with biological pathways in pests or weeds makes it a candidate for further research in this field .

Material Science

This compound’s structural properties could be beneficial in material science, particularly in the synthesis of organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Neurological Research

Research into neurological diseases could benefit from N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine due to its potential to cross the blood-brain barrier. It could be modified to deliver therapeutic agents directly to the brain .

Enzyme Inhibition Studies

The benzodiazole core of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine can be utilized in enzyme inhibition studies. By inhibiting specific enzymes, it can help understand disease mechanisms and lead to the development of new drugs .

Propriétés

IUPAC Name |

N-benzyl-1-ethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTZRLNEVGRAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-ethylbenzimidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2922628.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)